molecular formula C11H10N8S B4491861 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B4491861
M. Wt: 286.32 g/mol
InChI Key: PLCKQYUIQUXFBF-UHFFFAOYSA-N
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Description

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that combines multiple nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of precursor molecules under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This method, however, has limited substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes like carbonic anhydrase, preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of nitrogen and sulfur atoms within its structure, which can lead to distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its diverse pharmacological activities make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-propan-2-yl-6-(tetrazolo[1,5-a]pyridin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N8S/c1-6(2)9-13-14-11-19(9)15-10(20-11)7-3-4-8-12-16-17-18(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCKQYUIQUXFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=CN4C(=NN=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 2
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 3
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 4
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 5
Reactant of Route 5
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 6
Reactant of Route 6
3-ISOPROPYL-6-[1,2,3,4]TETRAAZOLO[1,5-A]PYRIDIN-6-YL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

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